molecular formula C17H18FN3O2 B2402695 (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1234979-86-2

(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2402695
CAS No.: 1234979-86-2
M. Wt: 315.348
InChI Key: YCCNRDOJDWAKMM-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxypyridinyl moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Future Directions

The future directions for the study of this compound involve further structural modification to improve its potency and selectivity. This could lead to the development of useful pharmacological agents .

Biochemical Analysis

Biochemical Properties

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been found to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine, a nucleoside involved in RNA synthesis . This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

The effects of this compound on ENTs are not transient; once the compound binds to the transporter, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function. More in vitro or in vivo studies are needed to fully understand these temporal effects.

Metabolic Pathways

Given its interaction with ENTs, it is likely that the compound could affect nucleotide synthesis and adenosine regulation .

Transport and Distribution

Given its interaction with ENTs, it is possible that the compound could be transported across cell membranes via these transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and methoxypyridinyl groups. Common synthetic routes include:

    Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of Methoxypyridinyl Group: This can be done through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using methoxypyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
  • (4-(2-Bromophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
  • (4-(2-Methylphenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone exhibits unique properties due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-23-16-13(5-4-8-19-16)17(22)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCNRDOJDWAKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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